molecular formula C13H19NO2 B2931290 (R)-2-(3,4-dimethoxybenzyl)pyrrolidine CAS No. 134454-21-0

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Cat. No.: B2931290
CAS No.: 134454-21-0
M. Wt: 221.3
InChI Key: PVZYPDMLAMMCDC-LLVKDONJSA-N
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Description

®-2-(3,4-dimethoxybenzyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-dimethoxybenzyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ®-pyrrolidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(3,4-dimethoxybenzyl)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-dimethoxybenzyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-dimethoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

®-2-(3,4-dimethoxybenzyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(3,4-dimethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzyl alcohol
  • 3,4-Dimethoxyphenyl thiosemicarbazone
  • 3,4-Dimethoxybenzylamine

Uniqueness

®-2-(3,4-dimethoxybenzyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a 3,4-dimethoxybenzyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, its chiral center allows for enantioselective interactions with biological targets, making it valuable in the development of stereospecific drugs and catalysts.

Properties

IUPAC Name

(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenate 11.7 g of 1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine in ethanol with 6.5 g of palladium/activated charcoal (10% strength)/hydrogen. Free the product from solvent and catalyst, and then distil it under a high vacuum. Purify via the picrate to obtain a yield of 3.2 g (38.5% of theory).
Name
1-benzyl-2-(3,4-dimethoxybenzyl)pyrrolidine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
catalyst
Reaction Step Four

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